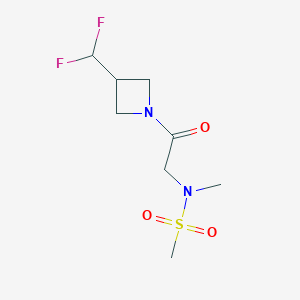

![molecular formula C21H24N2O3 B2415902 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955792-29-7](/img/structure/B2415902.png)

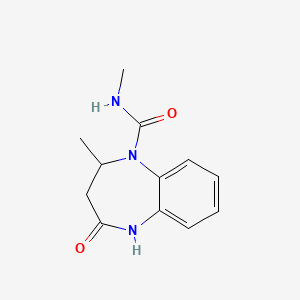

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

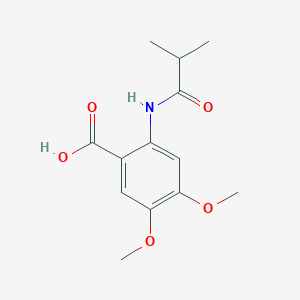

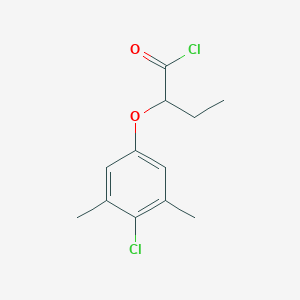

- The compound belongs to the class of 2-arylpropanoic acids, which are non-steroidal anti-inflammatory drugs (NSAIDs). These compounds are widely used for treating arthritis and musculoskeletal disorders .

- Specifically, the compound is synthesized by coupling ibuprofen (a well-known NSAID) with tryptamine via an amide bond. This resulting compound, N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, exhibits anti-inflammatory, analgesic, and antipyretic properties .

- Tryptamine and its derivatives are known for their diverse biological activities. These include interactions with serotonin receptors, modulation of neurotransmitter systems, and potential therapeutic effects .

- The coupling of tryptamine with ibuprofen in the synthesis of the compound highlights the importance of amides in the pharmaceutical industry .

- Indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation in higher plants. The structural similarity between IAA and tryptamine derivatives suggests potential applications in plant growth regulation .

- Further exploration of the compound’s effects on cancer cells could reveal its potential as an anticancer agent. Investigating its impact on cell proliferation, apoptosis, and tumor growth may yield valuable insights .

- Given the compound’s structural features, it might exhibit neuroprotective properties. Researchers could explore its impact on neuronal health, neurotransmitter systems, and neurodegenerative diseases .

- The presence of the benzodioxole moiety makes this compound interesting for drug delivery applications. Researchers could investigate its use as a carrier for targeted drug delivery, exploiting its stability and potential interactions with biological membranes .

Anti-Inflammatory and Analgesic Properties

Biological Activities of Tryptamine Derivatives

Plant Hormone Analog

Anticancer Research

Neuroprotective Effects

Drug Delivery Systems

Propriétés

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-2-23-11-3-4-16-12-15(5-7-18(16)23)9-10-22-21(24)17-6-8-19-20(13-17)26-14-25-19/h5-8,12-13H,2-4,9-11,14H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZLZEKHTVVYQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)

![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)

![(Z)-methyl 2-(6-methoxy-2-((phenylsulfonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415831.png)

![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)